6-Fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

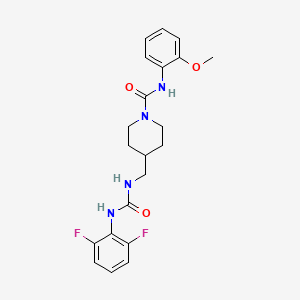

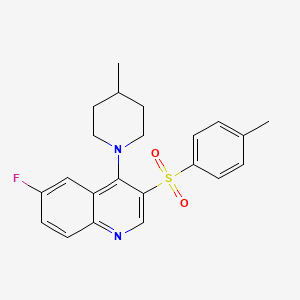

The compound “6-Fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline” is a complex organic molecule. It has a molecular formula of C22H23FN2O2S . The structure consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, a sulfonyl group attached to the 3-position, a fluoro group attached to the 6-position, and a 4-methylpiperidin-1-yl group attached to the 4-position . The presence of these functional groups likely imparts specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.494 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound and could be determined experimentally .Aplicaciones Científicas De Investigación

Proteomics Research

- Field : Biochemistry and Proteomics .

- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Synthesis of Novel Derivatives and Antibacterial Activity

- Field : Organic Chemistry .

- Application : This compound is used in the synthesis of novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have shown antibacterial activity .

- Methods : A synthetic route to these derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

- Results : Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Proteomics Research

- Field : Biochemistry and Proteomics .

- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Proteomics Research

- Field : Biochemistry and Proteomics .

- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-3-6-18(7-4-15)28(26,27)21-14-24-20-8-5-17(23)13-19(20)22(21)25-11-9-16(2)10-12-25/h3-8,13-14,16H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHLAWLWNCRMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2708398.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2708402.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708404.png)

![2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2708406.png)

![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)

![3,5-Dimethyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2708409.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)

![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)